Ent-4Beta,10Alpha-Dihydroxyaromadendrane
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Overview
Description
Ent-4beta,10alpha-dihydroxyaromadendrane is a sesquiterpenoid. It has a role as a metabolite.
Scientific Research Applications
Chemical Constituents and Chemosystematics
Ent-4Beta,10Alpha-Dihydroxyaromadendrane has been identified as one of the chemical constituents isolated from the Malagasy liverwort, Bazzania madagassa. The isolation and identification of this compound, along with other cyclomyltaylanoids, contribute to the chemosystematic understanding of Bazzania madagassa, offering insights into the chemical diversity and potential biological activities of compounds found in this liverwort species (Harinantenaina et al., 2006).
Potential Biological Activities
Although the specific biological activities of this compound are not explicitly reported in the literature, the compound's presence in the chemical profile of Bazzania madagassa suggests that it may contribute to the overall biological effects of the liverwort extracts. Further research is needed to isolate and test this compound specifically to determine its individual biological activities and potential applications in scientific research.
Structural Analysis and Comparison
The structural elucidation of this compound, alongside other compounds, was achieved through comprehensive one- and two-dimensional NMR spectroscopic evidence, X-ray analysis, and comparison with data reported in the literature. This meticulous structural analysis contributes to the broader understanding of chemical structures within this class of compounds and aids in the exploration of their chemical properties and potential applications (Harinantenaina et al., 2006).
Properties
Molecular Formula |
C15H26O2 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1aS,4S,4aS,7R,7aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m0/s1 |
InChI Key |
DWNPMJOWAWGIMM-KPRRGPHJSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@H](C2(C)C)[C@@H]3[C@@H]1CC[C@@]3(C)O)O |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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